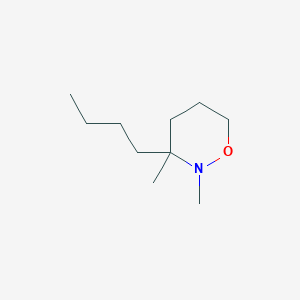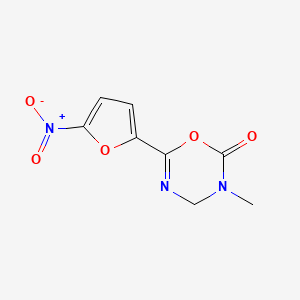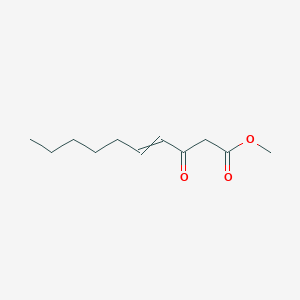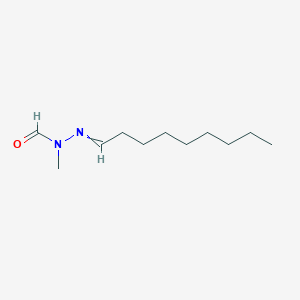
2H-1,2-Oxazine, 3-butyltetrahydro-2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2-Oxazine, 3-butyltetrahydro-2,3-dimethyl- is a heterocyclic organic compound. It belongs to the oxazine family, which is characterized by a six-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Oxazine, 3-butyltetrahydro-2,3-dimethyl- can be achieved through several methods. One common approach involves the Diels-Alder reaction, where nitroso compounds react with conjugated dienes . This method is highly regio-, diastereo-, and enantioselective when chiral phosphoric acids are used as bifunctional catalysts . Another method includes ring-closing metathesis (RCM) reactions, which provide high yields and excellent enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions due to their efficiency and selectivity. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-1,2-Oxazine, 3-butyltetrahydro-2,3-dimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), and di-tert-butyl peroxide (DTBP).
Reduction: Palladium or platinum catalysts.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted oxazines, amino alcohols, and other heterocyclic compounds .
Scientific Research Applications
2H-1,2-Oxazine, 3-butyltetrahydro-2,3-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1,2-Oxazine, 3-butyltetrahydro-2,3-dimethyl- involves its interaction with various molecular targets. The compound can undergo cyclization reactions, leading to the formation of highly substituted fused oxazines . These reactions often involve metal-catalyzed cleavage of the N-O bond, resulting in the formation of amino alcohol derivatives .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2H-1,2-Oxazine, 3-butyltetrahydro-2,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61985-20-4 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-butyl-2,3-dimethyloxazinane |
InChI |
InChI=1S/C10H21NO/c1-4-5-7-10(2)8-6-9-12-11(10)3/h4-9H2,1-3H3 |
InChI Key |
BWLUGNNKRPTVBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCON1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Phenyl-3-[2-(pyrrolidin-1-yl)hydrazinylidene]-3H-pyrazole](/img/structure/B14563343.png)

![N-Acetyl-N-[3-bromo-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14563361.png)





![2-[4-(4-Bromophenoxy)phenyl]-2-tert-butyl-1,3-dioxolane](/img/structure/B14563393.png)


![2-[2-(Prop-2-en-1-yl)phenoxy]ethyl prop-2-enoate](/img/structure/B14563419.png)

